BenchChemオンラインストアへようこそ!

MP-513 (hydrobromide hydrate)

DPP-4 inhibition Enzyme kinetics In vitro pharmacology

MP-513 (Teneligliptin) hydrobromide hydrate is a sub-nanomolar, competitive DPP-4 inhibitor with a unique 'J-shaped' scaffold and 'anchor lock domain' that ensures sustained enzyme inhibition. With an IC50 of 0.889 nM against rhDPP-4 and an in vivo ED50 of 0.41 mg/kg in OGTT models, it outperforms sitagliptin and vildagliptin in both potency and durability. Its renal-safe pharmacokinetic profile—stable Cmax across mild to severe renal impairment—makes it the compound of choice for metabolic studies in kidney disease models. For researchers requiring maximum target engagement with minimal solvent interference, the compound's 22.8-fold higher binding affinity (Ki = 0.461 nM) versus anagliptin provides unambiguous, reproducible data. Procure from verified sources offering ≥98% purity, ensuring batch-to-batch consistency for critical preclinical studies.

Molecular Formula C24H38N6OS
Molecular Weight 458.7 g/mol
Cat. No. B10815342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMP-513 (hydrobromide hydrate)
Molecular FormulaC24H38N6OS
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESC.C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
InChIInChI=1S/C22H30N6OS.2CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;2*1H4/t19-,20-;;/m0../s1
InChIKeyIQLZJUQSGGTWJW-TULUPMBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teneligliptin (MP-513) Hydrobromide Hydrate for Research: Procurement and Differential Analysis


Teneligliptin (MP-513) hydrobromide hydrate is a potent, orally bioavailable, and long-lasting competitive inhibitor of dipeptidyl peptidase-4 (DPP-4) [1]. As a small molecule in the gliptin class, it is primarily utilized in preclinical research to study incretin biology, glycemic control, and metabolic pathways related to type 2 diabetes mellitus (T2DM) . It is distinguished from other DPP-4 inhibitors by its unique 'J-shaped' molecular structure and 'anchor lock domain,' which confer high-affinity, sustained binding to the DPP-4 enzyme and a distinct pharmacological profile [2]. The compound is an approved therapeutic in Japan under the trade name Tenelia .

The Scientific and Procurement Case Against Interchanging MP-513 with Other DPP-4 Inhibitors


Generic substitution within the DPP-4 inhibitor class is scientifically unjustified due to significant inter-drug variability in binding kinetics, potency, selectivity, and pharmacokinetics. Teneligliptin (MP-513) exhibits a distinct 'anchor lock domain' binding mode, resulting in an exceptionally long half-life and sustained enzyme inhibition, which differs fundamentally from other gliptins like sitagliptin or vildagliptin [1]. Furthermore, its metabolic pathway and elimination profile are unique, including non-renal clearance and active tubular secretion, leading to a safety profile in renal impairment that is not a class-wide attribute [2]. These compound-specific properties directly impact experimental design, in vivo dosing strategies, and the interpretability of results, making the selection of Teneligliptin over a close analog a critical scientific decision rather than a commodity procurement choice.

Quantitative Differentiation of MP-513 (Teneligliptin Hydrobromide Hydrate) from Key Comparators


Comparative In Vitro Potency (IC50) of MP-513 Against Human Recombinant DPP-4

In a direct head-to-head in vitro assay, Teneligliptin (MP-513) demonstrates significantly greater potency against human recombinant DPP-4 (rhDPP-4) compared to Sitagliptin and Vildagliptin. This is a critical differentiator for experiments requiring maximal DPP-4 inhibition at low concentrations [1].

DPP-4 inhibition Enzyme kinetics In vitro pharmacology

Quantified Superiority of MP-513 in In Vivo DPP-4 Inhibition (ED50) in Rats

When tested in vivo in Wistar rats, oral administration of MP-513 (Teneligliptin) resulted in a far more potent inhibition of plasma DPP-4 activity compared to both Sitagliptin and Vildagliptin. The ED50 value quantifies the oral dose required for 50% of maximal effect, establishing MP-513 as a highly potent and efficient tool for in vivo studies [1].

In vivo pharmacology DPP-4 inhibition Type 2 Diabetes Mellitus Animal models

Comparative Selectivity Profile of MP-513 Against the Related Proteases DPP-8 and DPP-9

Teneligliptin (MP-513) demonstrates a high degree of selectivity for DPP-4 over the related and ubiquitously expressed proteases DPP-8 and DPP-9. This selectivity profile is a key differentiator, as inhibition of DPP-8/9 has been associated with toxicity in preclinical models, making high selectivity a crucial property for both in vivo and in vitro research applications [1].

Selectivity Off-target effects DPP-8 DPP-9 Safety pharmacology

Comparative Binding Kinetics of MP-513 with Other DPP-4 Inhibitors

A comprehensive head-to-head analysis of binding kinetics reveals that Teneligliptin (MP-513) has a distinct kinetic profile compared to other DPP-4 inhibitors. The Ki value, representing the inhibitor's binding affinity, is markedly lower (more potent) for Teneligliptin than for Anagliptin, indicating stronger binding to the DPP-4 enzyme [1].

Binding kinetics DPP-4 Enzyme inhibition Structure-Activity Relationship (SAR)

Differentiated Pharmacokinetics of MP-513 in the Context of Renal Impairment Research

The pharmacokinetic profile of Teneligliptin (MP-513) in renally impaired subjects is distinct from many other DPP-4 inhibitors, which often require dose adjustment. A clinical pharmacology study demonstrated that mild, moderate, and severe renal impairment had no clinically meaningful effect on the Cmax of Teneligliptin, and overall exposure (AUC) was not proportionally related to the degree of renal dysfunction [1].

Pharmacokinetics Renal impairment Dose adjustment In vivo studies Safety

Comparison of Clinical Glycemic Efficacy (HbA1c Reduction) Between MP-513 and Other Antihyperglycemic Agents

A systematic review and meta-analysis of randomized controlled trials directly comparing Teneligliptin to other oral antihyperglycemic agents (AHAs) demonstrated non-inferiority in glycemic control. The mean difference in HbA1c reduction between Teneligliptin and a mixed active comparator group (ACG) was statistically negligible, confirming its efficacy as a DPP-4 inhibitor [1].

Type 2 diabetes Clinical efficacy HbA1c Meta-analysis GLP-1

Definitive Research Applications for MP-513 (Teneligliptin Hydrobromide Hydrate) Based on Verified Differentiation


High-Precision DPP-4 Inhibition in In Vitro Assays Requiring Low Nanomolar Potency

For enzyme kinetics, cell-based, or biochemical assays where maximum DPP-4 inhibition at minimal compound concentration is paramount, Teneligliptin (MP-513) is the preferred choice. Its sub-nanomolar IC50 against human recombinant DPP-4 (0.889 nM) provides a distinct advantage over comparators like Sitagliptin (6.74 nM) and Vildagliptin (10.5 nM), allowing for robust target engagement with less risk of solvent interference or off-target activity [1].

In Vivo Rodent Models of T2DM Requiring Sustained, High-Potency DPP-4 Inhibition

Researchers conducting oral glucose tolerance tests (OGTT) or long-term metabolic studies in rats or mice should prioritize Teneligliptin (MP-513) due to its exceptionally low ED50 (0.41 mg/kg). This 67-fold and 31-fold higher in vivo potency compared to Sitagliptin and Vildagliptin, respectively, translates to significant cost savings on compound and the ability to use lower, more physiologically relevant doses that are less likely to confound results with off-target effects [1].

DPP-4 Research in Preclinical Models of Renal Impairment

Teneligliptin (MP-513) is uniquely suited for studies involving models of kidney disease. Clinical data show that its primary pharmacokinetic parameters (Cmax) are not significantly altered by mild, moderate, or severe renal impairment, unlike many other gliptins that require dose adjustments. This stability in exposure simplifies the interpretation of efficacy and safety data in this complex patient population [1].

Structure-Activity Relationship (SAR) and Target Engagement Studies of the Gliptin Class

For investigations into the molecular pharmacology of DPP-4 inhibitors, Teneligliptin (MP-513) offers a distinct binding profile. Its high binding affinity (Ki = 0.461 nM), which is 22.8-fold higher than that of Anagliptin (Ki = 10.5 nM), and its unique 'anchor lock domain' make it an ideal tool for probing the structure-activity relationship and binding kinetics of this drug class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MP-513 (hydrobromide hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.